2-(Piperidin-4-yl)acetonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGVIBYONJXGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678022 | |

| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153566-98-4 | |

| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetonitrile Hydrochloride (CAS: 153566-98-4)

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 2-(Piperidin-4-yl)acetonitrile hydrochloride is a key heterocyclic intermediate, serving as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The cyano group offers a reactive handle for a variety of chemical transformations, while the piperidine ring provides a foundational element for engaging with biological targets.

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates critical data and outlines field-proven analytical methodologies to ensure the identity, purity, and proper handling of this important compound. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable insights for laboratory applications.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for accurate sourcing, documentation, and regulatory submissions.

| Parameter | Value | Source(s) |

| CAS Number | 153566-98-4 | [1][2] |

| Molecular Formula | C₇H₁₂N₂·HCl | [2] |

| Molecular Weight | 160.65 g/mol | [1] |

| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [2] |

| Synonyms | 4-Piperidineacetonitrile hydrochloride, 2-(4-Piperidyl)acetonitrile hydrochloride | [2] |

| SMILES | C1CNCCC1CC#N.Cl | [2] |

| InChI Key | ZMGVIBYONJXGRF-UHFFFAOYSA-N | [2] |

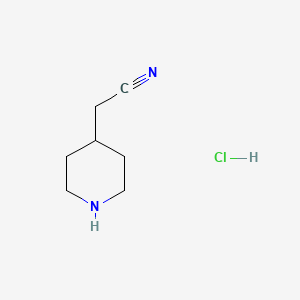

Chemical Structure:

The molecule consists of a saturated six-membered piperidine ring substituted at the 4-position with an acetonitrile (-CH₂C≡N) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming an ammonium cation with a chloride counter-ion. This salt form is critical for the compound's physical properties, particularly its solubility.

Core Physical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction conditions.

| Property | Description | Source(s) |

| Appearance | Light yellow to light brown solid | [1] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |

Solubility Profile

-

Rationale: The solubility of a synthetic intermediate is a paramount physical property that influences reaction solvent selection, purification methods (crystallization, chromatography), and formulation development.

-

Expected Behavior: As a hydrochloride salt, this compound is expected to be readily soluble in polar protic solvents such as water, methanol, and ethanol. The ionic nature of the protonated amine and the chloride anion facilitates strong solvation by these polar solvents.

-

Conversely, it is expected to have low solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether, and limited solubility in moderately polar aprotic solvents such as ethyl acetate and dichloromethane. This differential solubility is a key principle exploited during extractive workups and precipitation/crystallization procedures.

Thermal Properties

-

Melting Point & Boiling Point: Specific, experimentally determined melting and boiling points for this compound are not consistently reported in publicly available literature.[1][3]

-

Expert Insight: The absence of a distinct melting point is common for hydrochloride salts of organic amines, which often exhibit decomposition over a range of elevated temperatures rather than a sharp phase transition. Determination would require thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). A boiling point is not applicable as the compound would decompose well before boiling under atmospheric pressure.

Spectroscopic and Analytical Characterization

Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical synthesis. A multi-technique approach provides a self-validating system for quality control.

Overall Analytical Workflow

A robust analytical workflow ensures that the material meets the required specifications for downstream applications. The logical progression from receipt of the material to final characterization is outlined below.

Caption: Logical workflow for the complete characterization of 2-(Piperidin-4-yl)acetonitrile HCl.

Expected Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show complex multiplets for the piperidine ring protons. Key signals would include those for the two axial and two equatorial protons on the carbons adjacent to the nitrogen (C2/C6), which are typically deshielded. The proton at C4 and the methylene protons (-CH₂CN) would also present characteristic signals. The N-H proton of the ammonium salt may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum should display distinct signals for the non-equivalent carbons of the piperidine ring. A key signal to identify is the nitrile carbon (-C≡N), which typically appears around 115-125 ppm. The methylene carbon (-CH₂CN) would also be readily identifiable.

-

-

Infrared (IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the nitrile (C≡N) stretching vibration. This should appear as a sharp, medium-intensity absorption band in the region of 2240–2260 cm⁻¹.[4][5] Additionally, broad absorptions in the 2700-3100 cm⁻¹ range are characteristic of the N-H stretch of the secondary ammonium salt.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion of the free base plus a proton ([M+H]⁺), corresponding to an m/z value of approximately 125.10. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing polar, water-soluble compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The compound has limited UV absorbance, so detection at a low wavelength (e.g., 210 nm) is necessary, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed for superior sensitivity and specificity.

-

Causality in Method Development:

-

Column Choice: A C18 column provides a hydrophobic stationary phase suitable for retaining the piperidine compound.

-

Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC.[6][7] An acid modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of any residual free amine, ensuring sharp, symmetrical peak shapes and reproducible retention times.[6][8]

-

Detector: UV detection is simple but may lack sensitivity. Coupling the HPLC to a mass spectrometer provides mass confirmation for the main peak and any impurities.

-

Field-Proven Protocol: HPLC Purity Analysis

This protocol is a robust, self-validating method for determining the purity of this compound.

1. Materials and Reagents:

- This compound sample

- Acetonitrile (HPLC grade)

- Water (HPLC grade, e.g., Milli-Q)

- Formic Acid (LC-MS grade)

- Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

- HPLC or UHPLC system with a UV or PDA detector (and/or MS detector)

- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

3. Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 0.4 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 210 nm

- Injection Volume: 2 µL

- Gradient Program:

- 0.0 min: 5% B

- 8.0 min: 95% B

- 10.0 min: 95% B

- 10.1 min: 5% B

- 12.0 min: 5% B

4. Sample Preparation:

- Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 Water:Acetonitrile mixture in a volumetric flask.

- Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

- Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis and Data Processing:

- Inject a blank (diluent) to establish a baseline.

- Inject the prepared sample.

- Integrate all peaks in the chromatogram.

- Calculate the purity by the area percent method:

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

A[label="Prepare Mobile Phase\n(A: 0.1% FA in H₂O)\n(B: 0.1% FA in ACN)"];

B[label="Prepare Stock Solution\n(1.0 mg/mL in 50:50 H₂O:ACN)"];

C [label="Prepare Working Solution\n(0.1 mg/mL)"];

D [label="Filter Sample (0.22 µm)\ninto HPLC Vial"];

E [label="Equilibrate HPLC System\nwith Initial Conditions"];

F [label="Inject Blank (Diluent)"];

G [label="Inject Sample"];

H [label="Acquire Data using\nGradient Program"];

I[label="Process Chromatogram\n(Integrate Peaks)"];

J [label="Calculate Purity\n(Area % Report)"];

A -> E;

B -> C -> D -> G;

E -> F -> G -> H -> I -> J;

}

Caption: Step-by-step workflow for the HPLC purity analysis protocol.

Handling, Storage, and Safety

As a chemical intermediate, proper handling procedures are essential to ensure personnel safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] This prevents degradation from moisture and atmospheric contaminants.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical building block whose utility in research and development is predicated on a thorough understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. Furthermore, a comprehensive, field-proven HPLC protocol has been provided to serve as a reliable method for quality control and purity assessment. By applying these principles and methodologies, researchers and scientists can confidently utilize this intermediate in their synthetic endeavors, ensuring the integrity and success of their scientific outcomes.

References

-

Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

-

Li, Y., et al. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Human Wellness. [Link]

-

NIST. (n.d.). 1-Piperidineacetonitrile. NIST WebBook. [Link]

-

Bona, C. S., et al. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Lat. Am. J. Pharm.. [Link]

-

Knowledge UChicago. (n.d.). SUPPORTING INFORMATION. Knowledge UChicago. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(PIPERIDIN-1-YL)ACETONITRILE | CAS 405484. Matrix Fine Chemicals. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

NIST. (n.d.). Acetonitrile, 2,2'-iminobis-. NIST WebBook. [Link]

Sources

- 1. 2-(Piperidin-4-yl)acetonitrile, hydrochloride | 153566-98-4 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-hydroxy-2-(piperidin-4-yl)acetonitrile | 2092125-06-7 [chemicalbook.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. Acetonitrile, 2,2'-iminobis- [webbook.nist.gov]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qascf.com [qascf.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Piperidin-4-yl)acetonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Acetonitrile Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized with a cyanomethyl group at the 4-position and presented as a hydrochloride salt, 2-(piperidin-4-yl)acetonitrile hydrochloride emerges as a highly versatile and reactive building block for the synthesis of complex molecular architectures.

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and strategic application in the development of novel therapeutics. As senior application scientists, our goal is to provide not just protocols, but also the underlying chemical principles and practical insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The hydrochloride salt form of 2-(piperidin-4-yl)acetonitrile enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 153566-98-4 | [2][3] |

| Molecular Formula | C₇H₁₃ClN₂ | [2] |

| Molecular Weight | 160.65 g/mol | [2][3] |

| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [3] |

| Canonical SMILES | C1CNCCC1CC#N.Cl | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

The chemical structure, depicted below, consists of a central piperidine ring substituted at the 4-position with a cyanomethyl (-CH₂CN) group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen atom.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common and efficient synthetic strategy involves the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile, followed by salt formation. This approach is favored for its high yield and the ready availability of the starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Part A: Synthesis of 2-(Pyridin-4-yl)acetonitrile

A robust method for the synthesis of the pyridine precursor involves the reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate, followed by decarboxylation.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 4-chloropyridine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base and Nucleophile: Add sodium tert-butoxide (2 equivalents) and ethyl cyanoacetate (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-90°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Intermediate Isolation: Upon completion, quench the reaction with water and extract the product, ethyl 2-cyano-2-(pyridin-4-yl)acetate, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Decarboxylation: Dissolve the crude intermediate in dimethyl sulfoxide (DMSO), add lithium chloride, and heat to 100-160°C. This step effects the decarboxylation to yield 2-(pyridin-4-yl)acetonitrile.[4]

-

Purification: Pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain 2-(pyridin-4-yl)acetonitrile.

Part B: Catalytic Hydrogenation and Salt Formation

-

Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)acetonitrile (1 equivalent) in a solvent such as methanol or acetic acid. Add a catalytic amount of a hydrogenation catalyst (e.g., platinum oxide or rhodium on carbon).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the consumption of hydrogen ceases.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-4-yl)acetonitrile free base as an oil or solid.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethanol. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a solution in ethanol) dropwise with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the α-methylene protons adjacent to the nitrile group, and the methine proton at the 4-position. The ¹³C NMR spectrum will display distinct peaks for the carbon atoms of the piperidine ring, the cyanomethyl group, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. Broad absorptions in the 2700-3300 cm⁻¹ region are indicative of the N-H stretching of the protonated amine hydrochloride.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ of the free base is typically observed.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. Since the parent molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride may be necessary for sensitive detection.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, particularly for detecting volatile impurities. The hydrochloride salt would need to be converted to the more volatile free base prior to analysis.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two key functional groups: the secondary amine of the piperidine ring and the nitrile group.

Reactions of the Piperidine Nitrogen

The piperidine nitrogen is a nucleophile and can readily undergo a variety of transformations, including:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. This is a common strategy for modulating the physicochemical properties and biological activity of the final compound.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl piperidines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

-

Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids to form amides.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a range of other functionalities:

-

Reduction to an Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a valuable handle for further elaboration.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-(piperidin-4-yl)acetic acid.

-

Conversion to a Tetrazole: Reaction with sodium azide in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Strategic Applications in Pharmaceutical Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents. For instance, it can serve as a key building block for the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. The piperidine-acetonitrile core can be elaborated through reactions at both the nitrogen and the nitrile group to construct the complex molecular scaffolds required for potent and selective JAK inhibition.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure can be rigorously confirmed by standard analytical techniques. The dual reactivity of the piperidine nitrogen and the nitrile group provides a rich platform for the construction of diverse and complex molecular architectures, making it an invaluable tool for medicinal chemists in the pursuit of novel therapeutic agents. This guide has provided a comprehensive overview of this key intermediate, with the aim of facilitating its effective and safe utilization in the research and development of the next generation of pharmaceuticals.

References

- CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride - Capot Chemical. [Link]

-

US 2005/0256310 A1 - (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Google Patents. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

2-(2-Methyl-4-piperidin-1-ylphenyl)acetonitrile | C14H18N2 - PubChem. [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P

- WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google P

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Piperidine compounds and their preparation and use - European Patent Office. [Link]

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. Google Patents. [Link]

-

WO 2012/069948 Al - Common Organic Chemistry. [Link]

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... - ResearchGate. [Link]

-

H.NMR-Spectrum of Compound{2} | Download Scientific Diagram - ResearchGate. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P

-

Piperazine dihydrochloride - the NIST WebBook. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

-

2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 - PubChem. [Link]

-

Piperidine Synthesis. - DTIC. [Link]

-

Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

-

2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile - PubChem. [Link]

-

Acetonitrile - SAFETY DATA SHEET. [Link]

-

Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights - ChemComplex. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-4-yl)acetonitrile, hydrochloride | 153566-98-4 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 5. 2-[4-(Piperidin-4-ylmethyl)anilino]acetonitrile [synhet.com]

- 6. capotchem.com [capotchem.com]

A Senior Scientist's Technical Guide to 2-(Piperidin-4-yl)acetonitrile Hydrochloride: A Keystone Building Block for Janus Kinase (JAK) Inhibitors

Abstract

This technical guide provides an in-depth exploration of 2-(Piperidin-4-yl)acetonitrile hydrochloride (CAS No. 153566-98-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. Moving beyond basic specifications, this document elucidates the compound's strategic importance, focusing on its role as a critical building block in the synthesis of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors such as Tofacitinib. We will dissect its physicochemical properties, present a validated synthetic pathway, detail its analytical characterization, and provide a step-by-step protocol for its application in the synthesis of advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous and privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while providing key vectors for precise interaction with biological targets.[3] The specific compound, this compound, combines this valuable piperidine core with a reactive cyanomethyl group. This dual functionality makes it an exceptionally useful synthon for introducing a piperidinyl motif that can be further elaborated into a variety of functional groups, a critical step in the construction of complex drug molecules.

Its most prominent application lies in the synthesis of JAK inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[4][5] This guide will use the synthesis of a key precursor to Tofacitinib as a practical case study to demonstrate the compound's utility and the chemical logic behind its application.

Physicochemical and Analytical Profile

A comprehensive understanding of a starting material's properties is fundamental to its successful application in multi-step synthesis.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 153566-98-4 | [6] |

| Molecular Formula | C₇H₁₂N₂ · HCl | [6] |

| Molecular Weight | 160.65 g/mol | [6] |

| Appearance | Off-white to white solid | Generic MSDS |

| Solubility | Soluble in water, methanol. | Generic MSDS |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Generic MSDS |

Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (400 MHz, D₂O) | δ 3.50-3.65 (m, 2H, -CH₂-N-), δ 3.10-3.25 (m, 2H, -CH₂-N-), δ 2.80 (d, J=6.8 Hz, 2H, -CH₂-CN), δ 2.10-2.25 (m, 1H, -CH-), δ 1.95-2.08 (m, 2H, -CH₂-), δ 1.65-1.80 (m, 2H, -CH₂-) |

| ¹³C NMR (100 MHz, D₂O) | δ 119.5 (-CN), δ 44.0 (-CH₂-N-), δ 32.0 (-CH-), δ 28.5 (-CH₂-), δ 22.0 (-CH₂-CN) |

| IR (KBr) | ~2950 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (C≡N stretch, characteristic), ~1600 cm⁻¹ (N-H bend) |

| Mass Spec (ESI+) | m/z = 125.11 [M+H]⁺ (for free base C₇H₁₂N₂) |

Synthesis and Mechanism

The synthesis of 2-(Piperidin-4-yl)acetonitrile typically originates from a protected form of 4-piperidone. The following protocol represents a robust and logical pathway, drawing upon established methodologies for analogous transformations.[9][10][11] The rationale is to first install the cyanomethyl group onto the protected piperidine ring and then deprotect to yield the target compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway from N-Boc-4-piperidone.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

-

Rationale: The Horner-Wadsworth-Emmons reaction is a highly reliable method for forming a carbon-carbon double bond by reacting a phosphonate carbanion with a ketone. This approach is superior to a standard Wittig reaction for cyanated ylides due to easier removal of the phosphate byproduct.

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF), add diethyl cyanomethylphosphonate (1.1 eq.) dropwise under an inert atmosphere (N₂).

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.

-

Stir the reaction at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water. Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target olefin as a white solid.

-

Step 2: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

-

Rationale: Catalytic hydrogenation is the most effective method for the selective reduction of the exocyclic double bond without affecting the nitrile group or the Boc-protecting group. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

-

Procedure:

-

Dissolve the product from Step 1 in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the saturated product, which is often pure enough for the next step.

-

Step 3: Synthesis of this compound

-

Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is selectively cleaved under acidic conditions. Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane or diethyl ether ensures the direct precipitation of the desired hydrochloride salt.

-

Procedure:

-

Dissolve the Boc-protected intermediate from Step 2 in anhydrous 1,4-dioxane.

-

Cool the solution to 0 °C and slowly add a solution of 4M HCl in dioxane (3-5 eq.).

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, collect the solid product by filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

-

Application in Drug Synthesis: A Key Role in JAK Inhibitors

The primary value of this compound is its utility in constructing the core of JAK inhibitors. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic core, while the nitrile group is a precursor to the acrylamide warhead essential for binding to the kinase.

The JAK-STAT Signaling Pathway: The Therapeutic Target

JAK inhibitors function by blocking the JAK-STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, used by cytokines and growth factors to regulate genes involved in immunity, inflammation, and cell growth.[5][12]

Caption: The canonical JAK-STAT signaling cascade.

In autoimmune diseases, this pathway is overactive. By inhibiting a JAK enzyme, drugs like Tofacitinib prevent the phosphorylation and activation of STAT proteins, thereby blocking the downstream transcription of inflammatory genes.

Representative Protocol: Synthesis of a Tofacitinib Precursor

This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone transformation in the synthesis of many kinase inhibitors.[13]

Reaction: Coupling of 2-(Piperidin-4-yl)acetonitrile with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Rationale: The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The secondary amine of the piperidine acts as the nucleophile, displacing the chloride at the C4 position. A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion.

-

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

-

Add this compound (1.1 eq.) to the mixture. The base will neutralize the hydrochloride salt to generate the free amine in situ.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid product may precipitate.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with water and then brine to remove the solvent and residual base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography or recrystallization to obtain the coupled product, 2-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetonitrile), a direct precursor for further elaboration into Tofacitinib.

-

Safety and Handling

As a hydrochloride salt of a nitrile-containing amine, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Toxicity: While specific toxicity data is limited, compounds of this class can be harmful if swallowed or inhaled. The nitrile group can potentially be metabolized to release cyanide; therefore, exposure should be minimized.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point to the valuable 4-aminopiperidine scaffold. Its robust synthesis and predictable reactivity make it an indispensable tool for medicinal chemists, particularly those working on kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][3]

-

Srishylam, V., Devanna, & Mulakayala, N. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71. [Link][11][14]

-

Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(1), 154-159. [Link][3]

-

Ribeiro, C. S. M., et al. (2018). Tofacitinib Synthesis: A Comprehensive Analysis of the Different Synthetic Methods. European Journal of Organic Chemistry, 2018(44), 6095-6110. [Link][2]

-

Barber, J., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 59(31), 12836-12843. [Link][7]

-

Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link][4]

-

Shuai, K., & Liu, B. (2003). Regulation of JAK-STAT signalling in the immune system. Nature Reviews Immunology, 3(11), 900-911. [Link][12]

-

Casavant, M. J., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link][9]

-

Sino Biological. (n.d.). JAK-STAT Signaling Pathway. [Link][5]

-

CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012). Google Patents. [12]

-

CN102464605B - Preparation method of 4-nitro-piperidine derivative. (2014). Google Patents. [10]

- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).

-

WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. (2021). Google Patents. [5]

-

Lindhardt, A. T., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(10), 2469. [Link][13]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts. [Link][8]

Sources

- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. research.unl.pt [research.unl.pt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Tofacitinib [cjph.com.cn]

- 5. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 6. 2-(Piperidin-4-yl)acetonitrile, hydrochloride | 153566-98-4 [chemicalbook.com]

- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 12. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(Piperidin-4-yl)acetonitrile hydrochloride, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of a cyanomethyl group at the 4-position offers a versatile handle for further chemical modifications.[1][2] This document will delve into the most practical and efficient synthetic strategies, offering detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The saturated heterocyclic system can adopt various conformations, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. Consequently, piperidine derivatives have found applications in a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the nitrile group can be readily transformed into other functional groups like amines, carboxylic acids, or amides.

Strategic Approaches to the Synthesis of 2-(Piperidin-4-yl)acetonitrile

The synthesis of 2-(Piperidin-4-yl)acetonitrile can be approached through several strategic disconnections. The most common and practical routes involve either the functionalization of a pre-existing piperidine ring or the reduction of a corresponding pyridine derivative. This guide will focus on two primary, well-established strategies:

-

Strategy A: Two-step synthesis starting from 4-Piperidinemethanol.

-

Strategy B: Synthesis via reduction of 2-(Pyridin-4-yl)acetonitrile.

Causality behind Strategic Choices

The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, reaction scalability, and overall efficiency.

-

Strategy A is advantageous due to the commercial availability of 4-Piperidinemethanol.[3] This route involves well-understood transformations, namely the conversion of a primary alcohol to a leaving group, followed by a nucleophilic substitution with a cyanide source. The use of a protecting group for the piperidine nitrogen is crucial to prevent side reactions.

-

Strategy B offers an alternative approach where the piperidine ring is formed in the final step. The synthesis of 2-(Pyridin-4-yl)acetonitrile is well-documented.[4] The subsequent reduction of the pyridine ring is a standard transformation, although it may require specific catalysts and conditions to achieve high yields and avoid over-reduction.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound via Strategy A, which is often preferred for its reliability and control.

Strategy A: Two-Step Synthesis from 4-Piperidinemethanol

This strategy involves three key stages:

-

N-protection of 4-Piperidinemethanol.

-

Conversion of the hydroxyl group to a sulfonate ester followed by nucleophilic substitution with cyanide.

-

Deprotection of the piperidine nitrogen and formation of the hydrochloride salt.

Diagram of the Synthetic Workflow (Strategy A):

Caption: Synthetic workflow for this compound starting from 4-Piperidinemethanol.

Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)

-

Rationale: The Boc (tert-butoxycarbonyl) protecting group is employed to prevent the secondary amine of the piperidine from interfering with the subsequent mesylation and cyanation steps. It is stable under the basic conditions of the next steps and can be readily removed under acidic conditions.

-

Procedure:

-

To a stirred solution of 4-Piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by silica gel column chromatography if necessary to yield pure N-Boc-4-piperidinemethanol.

-

Protocol 2: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (N-Boc-2-(piperidin-4-yl)acetonitrile)

-

Rationale: This two-step, one-pot procedure first converts the primary alcohol into a good leaving group (mesylate), which is then displaced by a cyanide ion in a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent solvent for Sₙ2 reactions involving anionic nucleophiles.

-

Procedure:

-

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

In a separate flask, prepare a solution of sodium cyanide (NaCN, 2.0 eq) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Carefully add the activated mesylate solution to the sodium cyanide solution in DMSO at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-Boc-2-(piperidin-4-yl)acetonitrile.

-

Protocol 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is efficiently cleaved under strongly acidic conditions. The use of a solution of hydrogen chloride in an anhydrous solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt.[5]

-

Procedure:

-

Dissolve the purified N-Boc-2-(piperidin-4-yl)acetonitrile (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a saturated solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M solution, excess) or bubble HCl gas through the solution.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated, or a non-polar solvent like diethyl ether can be added to induce precipitation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield | Purity (by HPLC) |

| 1 | N-Boc-4-piperidinemethanol | 4-Piperidinemethanol | (Boc)₂O, Et₃N | DCM | 90-98% | >98% |

| 2 | N-Boc-2-(piperidin-4-yl)acetonitrile | N-Boc-4-piperidinemethanol | 1. MsCl, Et₃N2. NaCN | DCM, DMSO | 75-85% | >97% |

| 3 | This compound | N-Boc-2-(piperidin-4-yl)acetonitrile | HCl in Dioxane | Dioxane | 92-99% | >99% |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.

Safety and Handling

-

Sodium Cyanide (NaCN): Extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

-

Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care in a fume hood.

-

Hydrogen Chloride (HCl): Corrosive and can cause severe burns. Use in a well-ventilated area and wear appropriate PPE.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for their drug discovery programs. The presented strategy offers good yields and high purity, making it suitable for both small-scale and larger-scale preparations. The versatility of the nitrile functionality in the final product opens up a wide array of possibilities for the synthesis of novel piperidine-based compounds with potential therapeutic applications.

References

- Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

ResearchGate. (2014). Chloroacetonitrile. Retrieved from [Link]

-

RSC Publishing. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PubMed Central. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress. Retrieved from [Link]

Sources

The 4-Substituted Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide:

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in over a hundred commercially available drugs, spanning therapeutic areas from oncology to central nervous system disorders, underscores its status as a "privileged scaffold."[4] This guide delves into the specific biological significance of the 4-substituted piperidine core, a uniquely versatile and powerful framework in drug design. We will explore the fundamental principles that make this scaffold so effective, from its inherent structural properties and synthetic accessibility to its profound impact on pharmacological activity across a diverse range of biological targets. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent nucleus in the creation of next-generation therapeutics.

Part 1: The Structural and Physicochemical Advantages of the 4-Substituted Piperidine Scaffold

The efficacy of the 4-substituted piperidine motif is not accidental; it stems from a unique combination of stereochemical and physicochemical properties that can be precisely manipulated by medicinal chemists.

Conformational Control and Receptor Engagement

The piperidine ring predominantly adopts a low-energy chair conformation. The substituent at the C4 position can occupy either an axial or equatorial position, and this choice has profound implications for biological activity. The orientation of the C4-substituent dictates its interaction with the target protein's binding pocket. For instance, studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines, which are fragments of morphine, revealed that bulkier 4-alkyl groups favor a phenyl axial conformation, a critical factor in modulating their affinity and efficacy at opioid receptors.[5] This ability to control the three-dimensional presentation of a key pharmacophoric element is a cornerstone of its utility.

A Strategic Exit Vector for Property Modulation

The C4 position serves as an ideal "exit vector" for introducing chemical diversity.[6] Substituents can be appended at this position to probe specific regions of a target's binding site or to fine-tune the molecule's overall properties without disturbing the core interactions governed by the rest of the scaffold. This modularity allows for a systematic and rational approach to lead optimization.

Tuning Physicochemical and Pharmacokinetic Profiles

The nature of the C4-substituent directly impacts critical drug-like properties. Strategic modifications can be used to:

-

Modulate Lipophilicity: Adjusting the LogP/LogD by introducing polar or non-polar groups at C4 can optimize solubility, permeability, and oral bioavailability. For example, in the development of renin inhibitors for hypertension, the introduction of a polar hydroxyl group at the 4-position of the piperidine ring significantly improved oral bioavailability compared to non-hydroxylated analogues.[7]

-

Enhance Metabolic Stability: The piperidine ring itself is relatively stable to metabolism, but substitution can block potential sites of oxidation.[8] For instance, blocking the 6-position of a piperidine-substituted quinolone with a trifluoromethyl group was shown to reduce clearance rates and increase oral bioavailability in GnRH antagonists.[9]

-

Improve CNS Penetration: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. The properties of the C4-substituent can be tailored to achieve the optimal balance of lipophilicity and polarity required for CNS penetration.[10][11]

Part 2: Synthetic Accessibility of the 4-Substituted Piperidine Core

The widespread use of this scaffold is also due to its synthetic tractability. Robust and versatile synthetic routes allow for the efficient creation of diverse libraries of 4-substituted piperidines.

Key Synthetic Strategies

-

Functionalization of 4-Piperidones: A common and powerful approach begins with commercially available N-protected 4-piperidones. The ketone at the C4 position is a versatile handle for a wide range of chemical transformations, including Wittig reactions, Grignard additions, and reductive aminations, to install the desired C4-substituent.[12][13]

-

Multicomponent Reactions (MCRs): For rapid library synthesis, MCRs are exceptionally efficient. The Ugi four-component reaction (Ugi-4CR), for example, can generate highly complex 1,4,4-trisubstituted piperidines in a single step from simple, commercially available starting materials, a strategy successfully employed to discover novel coronavirus inhibitors.[14]

-

Cyclization Methods: Various intramolecular cyclization strategies can be used to construct the piperidine ring itself, with the C4-substituent introduced either before or during the ring-forming step.[1][2]

General Synthetic Workflow

The following diagram illustrates a common synthetic paradigm starting from a 4-piperidone precursor, highlighting the key stages of functionalization and diversification.

Caption: A generalized workflow for the synthesis of diverse 4-substituted piperidines.

Part 3: A Spectrum of Pharmacological Activities

The true significance of the 4-substituted piperidine scaffold is demonstrated by its successful application across a remarkable range of therapeutic areas. The C4-substituent is often the key determinant of potency and selectivity.

Central Nervous System (CNS) Agents

The piperidine core is a cornerstone of CNS drug discovery.[11]

-

Opioid Receptor Modulators: This is perhaps the most classic example. The 4-phenylpiperidine scaffold is the basis for potent analgesics like fentanyl and meperidine. Structure-activity relationship (SAR) studies have shown that the nature of the 4-acyl or 4-alkyl group is critical for affinity and efficacy at μ- and δ-opioid receptors.[15][16][17]

-

Muscarinic M1 Agonists: For treating cognitive deficits in Alzheimer's disease and schizophrenia, 4-substituted piperidines have been developed as potent and selective M1 agonists. Optimization of substituents on a benzimidazolone moiety attached via the piperidine N1 position, while maintaining a core 4-substituted structure, led to compounds with excellent CNS penetration and in vivo efficacy.[10]

-

Sigma (σ1) Receptor Ligands: These ligands have potential applications in treating cancer and neurodegenerative diseases. Research has shown that N-methylpiperidines with a 4-(2-aminoethyl) scaffold exhibit high σ1 receptor affinity and selectivity.[18]

Antiviral Therapeutics

Recently, this scaffold has emerged as a powerful platform for developing novel antiviral agents.

-

Coronavirus Inhibitors: A detailed SAR study of 1,4,4-trisubstituted piperidines identified compounds with low micromolar activity against human coronavirus strains, including SARS-CoV-2. The study revealed that specific combinations of substituents at the C4 and N1 positions were essential for potent antiviral activity.[14]

-

HIV and Influenza Inhibitors: Piperidine-substituted purine derivatives have been developed as potent agents against both HIV-1 and influenza A/H1N1.[19][20] Specific compounds demonstrated inhibitory potencies significantly greater than established drugs like rimantadine.[19]

Anticancer Agents

4-Substituted piperidines have shown significant promise in oncology.

-

Inhibition of Cell Proliferation and Migration: Certain derivatives, such as 2-amino-4-(1-piperidine) pyridine, have been shown to inhibit the proliferation of colon cancer cells by arresting the cell cycle and suppressing the epithelial-mesenchymal transition (EMT), a key process in metastasis.[21]

-

Topoisomerase II-α Inhibition: A series of 3,5-bis(ylidene)-4-piperidinone-1-carboxamides, which are structurally constrained 4-piperidones, revealed high potency against colon, breast, and skin cancer cell lines, with evidence suggesting their mechanism involves the inhibition of topoisomerase II-α.[22]

Cardiovascular Drugs

-

Direct Renin Inhibitors: In the fight against hypertension, a structure-based design approach led to the discovery of cis-3,5-disubstituted piperidines as highly potent and orally bioavailable direct renin inhibitors. A key finding was that introducing a hydroxyl group at the 4-position maintained high potency while significantly improving pharmacokinetic properties.[7]

Summary of Structure-Activity Relationships

The following table summarizes the diverse biological activities and the corresponding C4-substitutions that drive them.

| Therapeutic Target/Area | Nature of C4-Substitution | Resulting Biological Effect | Reference(s) |

| μ-Opioid Receptor (Analgesia) | Aryl, Anilido, Acyl groups | Potent agonism, leading to strong analgesic effects. | [16],[17] |

| Coronavirus Replication | Aryl, Cyclohexyl, Amide functionalities | Inhibition of viral replication in vitro. | [14] |

| Renin (Hypertension) | Introduction of a 4-hydroxyl group | Maintained high potency with improved oral bioavailability. | [7] |

| Sigma-1 (σ1) Receptor | 2-Aminoethyl chains | High affinity and selectivity, leading to antiproliferative effects in cancer cells. | [18] |

| Neurokinin-1 (NK1) Receptor | Benzyl ether side chains | High-affinity antagonism, useful for antiemetic applications. | [23] |

| Dipeptidyl Peptidase IV (DPP-IV) | Phenyl- and pyrimidine-linked groups | Potent inhibition, for anti-diabetic therapy. | [24] |

Part 4: Key Experimental Methodologies

The trustworthiness of any chemical probe or drug candidate relies on robust and reproducible experimental protocols. This section details methodologies for the synthesis and biological evaluation of 4-substituted piperidines.

Experimental Protocol 1: Synthesis of a 1,4,4-Trisubstituted Piperidine Library via Ugi Four-Component Reaction (Ugi-4CR)

This protocol describes an efficient method for generating a diverse library of compounds for screening, adapted from methodologies used to identify coronavirus inhibitors.[14]

Objective: To rapidly synthesize a diverse set of α-aminoacyl amide derivatives bearing a 1,4,4-trisubstituted piperidine scaffold.

Materials:

-

N-Boc-4-piperidone

-

Various primary amines (R1-NH2)

-

Various carboxylic acids (R2-COOH)

-

Various isocyanides (R3-NC)

-

Methanol (MeOH) as solvent

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in methanol, add the primary amine (1.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Component Addition: To the reaction mixture, add the carboxylic acid (1.1 eq.) followed by the isocyanide (1.1 eq.).

-

Reaction Progression: Seal the reaction vessel and stir at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected Ugi product.

-

Deprotection (if required): Dissolve the purified N-Boc protected product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2-4 hours.

-

Final Isolation: Concentrate the solution under reduced pressure. Neutralize with a saturated solution of NaHCO3 and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify as needed to yield the final 1,4,4-trisubstituted piperidine.

Experimental Protocol 2: In Vitro Antiviral Activity Assay (HCoV-229E)

This protocol outlines the evaluation of synthesized compounds for their ability to inhibit coronavirus replication in a cell-based assay.[14]

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of test compounds against Human Coronavirus 229E (HCoV-229E).

Materials:

-

Host cells (e.g., human lung fibroblasts, Huh-7 cells)

-

HCoV-229E viral stock

-

Test compounds dissolved in DMSO

-

Cell culture medium (e.g., DMEM supplemented with FBS)

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

384-well plates

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 384-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cell plates.

-

Cytotoxicity Arm (Uninfected): To a subset of plates, add only the compound dilutions (no virus) to determine the CC50. Incubate for 72 hours.

-

Antiviral Arm (Infected): To the remaining plates, add HCoV-229E at a predetermined multiplicity of infection (MOI). Incubate for 72 hours.

-

Viability Assessment: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Data Analysis:

-

CC50 Calculation: For the cytotoxicity arm, plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

-

EC50 Calculation: For the antiviral arm, the signal reflects the number of cells protected from virus-induced cytopathic effect (CPE). Plot the percentage of CPE reduction against the compound concentration and fit the data to determine the EC50 value.

-

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

-

Integrated Discovery Workflow

The synergy between chemical synthesis and biological evaluation is critical for successful drug discovery.

Caption: An integrated workflow from synthesis to biological hit identification.

Conclusion and Future Outlook

The 4-substituted piperidine scaffold represents a triumph of medicinal chemistry, demonstrating how a simple heterocyclic core can be strategically decorated to interact with a vast array of biological targets. Its inherent conformational features, combined with the synthetic tractability of the C4-position, provide an unparalleled platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. From potent analgesics to novel antiviral and anticancer agents, its impact on human health is undeniable and continues to grow.

Future research will undoubtedly uncover new applications for this versatile scaffold. The combination of modern synthetic methods, such as photocatalysis and flow chemistry, with advanced computational modeling will enable the creation of even more sophisticated and precisely targeted 4-substituted piperidine-based therapeutics. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries built around this privileged core will ensure its place at the forefront of drug discovery for years to come.

References

-

Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]

-

El-Malah, A. A., Ali, I., Al-Mahmoud, A. A., Al-Shaeri, M., El-Gamal, M. I., Anbar, M., ... & Leyssen, P. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 15(7), 834. [Link]

-

Le, T. M., Epsilani, K. M., Sałaj, J., Clark, M. J., Latorraca, N. R., Kormos, C. M., ... & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

-

Zimmerman, D. M., Smits, S. E., Hynes, M. D., Cantrell, B. E., Leander, J. D., Mendelsohn, L. G., & Nickander, R. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 654-658. [Link]

-

Vulpetti, A., Amici, R., Caccia, C., Colarusso, L., D'Alessio, R., D'Anello, M., ... & Poma, D. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 706-711. [Link]

-

Fries, D. S., Murphy, J. G., Brough, G. M., & Portoghese, P. S. (1986). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 29(4), 488-493. [Link]

-

Zhang, F., Jiang, Z., Liu, X., Wang, Y., Zhang, H., Liu, J., ... & Zhan, P. (2017). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 350(1-2), 1600297. [Link]

-

Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

-

Van der Veken, P., De Meester, I., Lambeir, A. M., Scharpé, S., & Haemers, A. (2001). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 11(21), 2843-2846. [Link]

-

Schepmann, D., Lategahn, J., Schiefer, A., Bracher, F., & Wünsch, B. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(9), 677-689. [Link]

-

Frolov, A. S., Chulakov, E. N., & Obydennov, D. L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2095. [Link]

-

Akhmetova, G. S., Issayeva, U. B., Praliyev, K. D., Korotetskiy, I. S., Seilkhanov, T. M., Ross, S. A., ... & Zubenko, N. V. (2024). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]

-

Defense Technical Information Center. (1990). Piperidine Synthesis. [Link]

-

Namasivayam, N., & Theivarasu, C. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. [Link]

-